5-Phenyl-1,3,4-oxadiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine derivatives has been explored through various methods. One approach involves the reaction of 3-(phenyl-1,2,4-oxadiazol-5-yl)propionoyl chloride with cyclic amines to form tertiary amides, as described in one study . Another innovative method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives employs a one-pot, four-component condensation reaction, which is an efficient alternative to traditional methods . Additionally, the synthesis of an energetic material precursor that includes the 1,3,4-oxadiazol-2-amine moiety has been achieved and characterized using various spectroscopic techniques .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using a combination of spectroscopic methods and computational calculations. For instance, semi-empirical and ab initio calculations have been performed to understand the stable molecular conformations of tertiary amides derived from 1,3,4-oxadiazol-2-amine . The crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, has been determined, revealing an orthorhombic space group and intermolecular hydrogen bonding patterns .
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazol-2-amine derivatives has been investigated in various chemical reactions. For example, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione via the Paal–Knorr reaction selectively yields a product with a heterocyclic substituent . Another study reports the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazol-2-amine derivatives have been characterized through various techniques. The impact sensitivity and friction sensitivity of an energetic material precursor containing the 1,3,4-oxadiazol-2-amine group have been measured, indicating its potential application in energetic materials . The crystal structure of an intermediate in the synthesis of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined, providing insight into the reaction mechanism and the properties of the final product .
Scientific Research Applications
Synthesis and Structural Analysis
5-Phenyl-1,3,4-oxadiazol-2-amine has been synthesized and characterized through various methods. Xi Li-min (2010) demonstrated the synthesis of N-Substituted-5-aryl-1,3,4-oxadiazole-2-amine, achieving overall yields of 42.0%~68.7%. The products were analyzed using IR, 1H NMR, MS, and elemental analysis, with a single crystal X-ray study confirming the compound's classification as a 1,3,4-oxadiazole derivative (Xi Li-min, 2010).
Antifungal Activity
A study by Urja D. Nimbalkar et al. (2016) involved the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, demonstrating significant antifungal activity against several human pathogenic fungal strains. Molecular docking studies showed potential for these compounds as antifungal drugs (Urja D. Nimbalkar et al., 2016).
Conformational Analysis
G. Roman et al. (2007) investigated the conformational isomers of 5-(5phenyl-2-thioxo-1,3,4-oxadiazole-3-methylamino)isophthalate, finding four minimum energy structures on the electronic potential energy surface. This study highlights the importance of conformational isomers in the context of chemical stability and reactivity (G. Roman et al., 2007).
Synthesis and Biological Activity
B. Madhavi and G. Sharma (2022) reported the synthesis of novel substituted oxadiazole derivatives, including 5-phenyl-1,3,4-oxadiazole-2-amine, and their characterization through spectral data. These compounds hold potential in biological applications (B. Madhavi & G. Sharma, 2022).
Antimicrobial and Antioxidant Properties
Y Kotaiah et al. (2012) synthesized N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, showing significant in vitro antioxidant activity. The presence of electron-donating substituents enhanced the activity, making these derivatives promising for antimicrobial and antioxidant applications (Y Kotaiah et al., 2012).
Anticancer Potential
Mohamed Jawed Ahsan et al. (2018) synthesized and tested N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs for antiproliferative activity. Compounds 4b and 4c showed high activity against various cancer cell lines, indicating their potential as anticancer agents (Mohamed Jawed Ahsan et al., 2018).
Future Directions
The future directions for 5-phenyl-1,3,4-oxadiazol-2-amine could involve further exploration of its biological activities and potential applications in medicinal chemistry. Its derivatives have shown promise in various areas, including as potential inhibitors of AChE and BChE , which could be of interest for future research.
properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFYCBGVMWPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167087 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-oxadiazol-2-amine | |
CAS RN |
1612-76-6 | |
Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1612-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1612-76-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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